molecular formula C9H10FNO2 B1453345 Methyl 2-amino-3-fluoro-6-methylbenzoate CAS No. 1215921-77-9

Methyl 2-amino-3-fluoro-6-methylbenzoate

Cat. No. B1453345
M. Wt: 183.18 g/mol
InChI Key: DTDYEYUKTBXHOC-UHFFFAOYSA-N
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Description

“Methyl 2-amino-3-fluoro-6-methylbenzoate” is a chemical compound with the CAS Number: 1785567-79-4 . It has a molecular weight of 183.18 . The compound is a pale-yellow to yellow-brown liquid .


Molecular Structure Analysis

The IUPAC name for this compound is methyl 3-amino-2-fluoro-6-methylbenzoate . The Inchi Code for this compound is 1S/C9H10FNO2/c1-5-3-4-6 (11)8 (10)7 (5)9 (12)13-2/h3-4H,11H2,1-2H3 . The Inchi Key is RSIDZTKHSXTEOT-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Methyl 2-amino-3-fluoro-6-methylbenzoate” is a pale-yellow to yellow-brown liquid .

Scientific Research Applications

  • Antimicrobial Preservative in Various Products Methyl 2-amino-3-fluoro-6-methylbenzoate, also recognized as methyl paraben, has been extensively used as an antimicrobial preservative in foods, drugs, and cosmetics. It exhibits stability, non-volatility, and is known for its antimicrobial properties. The compound is absorbed through the skin and the gastrointestinal tract, hydrolyzed to p-hydroxybenzoic acid, conjugated, and then rapidly excreted in the urine without evidence of accumulation. Despite its widespread use for over 50 years, methyl paraben is considered practically non-toxic and non-irritating for individuals with normal skin (Soni, Taylor, Greenberg, & Burdock, 2002).

  • Investigation of Carcinogenic Properties Studies have investigated the presence and potential carcinogenic properties of structurally similar compounds like 2-amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole and 2-aminodipyrido[1,2-a:3',2'-d]imidazole in biological samples. These carcinogenic heterocyclic amines were found at elevated levels in the plasma of uremic patients, suggesting a possible excretory pathway through the kidneys. This emphasizes the importance of understanding the behavior and potential health risks of such compounds in the human body (Manabe et al., 1987).

  • Environmental Presence and Behavior Parabens, including compounds structurally related to methyl 2-amino-3-fluoro-6-methylbenzoate, have been examined for their environmental presence, behavior, and potential as weak endocrine disrupters. While these compounds are biodegradable, they are consistently found in surface water and sediments due to the widespread consumption of paraben-based products and their continuous introduction into the environment. The study also highlighted the formation of chlorinated by-products, which are more stable and persistent than the parent species, necessitating further research into their toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).

  • Applications in Cancer Research and Imaging The compound has been indirectly associated with cancer research and imaging technologies. For instance, amino acid tracers similar in structure to methyl 2-amino-3-fluoro-6-methylbenzoate are used in positron emission tomography (PET) for tumor diagnosis, prognosis prediction, and therapy planning in gliomas. The study of these tracers helps in understanding tumor behavior and planning effective treatments (Herholz, 2017).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for "Methyl 2-amino-3-fluoro-6-methylbenzoate" .

properties

IUPAC Name

methyl 2-amino-3-fluoro-6-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-5-3-4-6(10)8(11)7(5)9(12)13-2/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDYEYUKTBXHOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-3-fluoro-6-methylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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